7-Epi-10-Desacetyl-Paclitaxel

Drug Metabolism Pharmacokinetics CYP450

Quantifying C-7 epimerization and deacetylation degradants in Paclitaxel formulations presents a persistent analytical challenge requiring highly characterized impurity standards. 7-Epi-10-Desacetyl-Paclitaxel (USP Related Compound B; EP Impurity H) directly addresses this need as a pharmacopeial reference standard for method development and regulatory QC submission. • Enables accurate quantification of Paclitaxel degradants per USP/EP monographs for ANDA filing. • Supplied with comprehensive characterization data to support method validation and stability studies. • Available in multiple pack sizes with confirmed stock for immediate global shipment to minimize workflow delays.

Molecular Formula C45H49NO13
Molecular Weight 811.9 g/mol
Cat. No. B1229394
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Epi-10-Desacetyl-Paclitaxel
Synonyms10-deacetyl-7-epi-taxol
10-deacetyl-7-epitaxol
10-deacetyltaxol
Molecular FormulaC45H49NO13
Molecular Weight811.9 g/mol
Structural Identifiers
SMILESCC1=C2C(C(=O)C3(C(CC4C(C3C(C(C2(C)C)(CC1OC(=O)C(C(C5=CC=CC=C5)NC(=O)C6=CC=CC=C6)O)O)OC(=O)C7=CC=CC=C7)(CO4)OC(=O)C)O)C)O
InChIInChI=1S/C45H49NO13/c1-24-29(57-41(54)35(50)33(26-15-9-6-10-16-26)46-39(52)27-17-11-7-12-18-27)22-45(55)38(58-40(53)28-19-13-8-14-20-28)36-43(5,37(51)34(49)32(24)42(45,3)4)30(48)21-31-44(36,23-56-31)59-25(2)47/h6-20,29-31,33-36,38,48-50,55H,21-23H2,1-5H3,(H,46,52)
InChIKeyTYLVGQKNNUHXIP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2.5 mg / 5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Epi-10-Desacetyl-Paclitaxel: Impurity & Pharmacological Tool


7-Epi-10-Desacetyl-Paclitaxel (CAS 78454-17-8) is a taxane diterpenoid and a recognized impurity/degradant of the chemotherapeutic agent Paclitaxel [1], [2]. It is characterized by a C-7 epimerization and a missing C-10 acetyl group relative to Paclitaxel. This compound is found naturally in various Taxus species and can be generated semi-synthetically [3]. It serves as a crucial reference standard for analytical quality control (QC) of Paclitaxel formulations and possesses a distinct pharmacological profile that makes it a valuable tool for investigating taxane structure-activity relationships (SAR) and off-target biology.

7-Epi-10-Desacetyl-Paclitaxel: Why Substitution Fails


Generic substitution among taxanes is invalid due to profound, quantifiable differences in stability, metabolism, and biological activity driven by minor structural variations. For instance, the absence of the C-10 acetyl group in 10-desacetyl-paclitaxel renders it resistant to metabolism by CYP2C8, while its C-7 epimer, 7-epi-10-desacetyl-paclitaxel, is readily metabolized by the same enzyme [1]. Furthermore, the 7-epi configuration confers a distinct epimerization equilibrium in aqueous solution [2] and reveals a novel, potent off-target α-glucosidase inhibitory activity not observed for Paclitaxel [3]. These specific properties dictate that 7-Epi-10-Desacetyl-Paclitaxel is an essential, non-interchangeable analytical standard and a unique pharmacological probe, not a functional substitute for its parent or other analogs.

7-Epi-10-Desacetyl-Paclitaxel: Evidence Over Analogs


CYP2C8 Metabolism Difference

The C-7 stereochemistry is a critical determinant of metabolic fate. In a head-to-head comparison using human liver microsomes under identical conditions, 7-epi-10-desacetyl-paclitaxel was readily metabolized by CYP2C8, while the non-epimerized analog, 10-deacetyl-paclitaxel, showed negligible metabolism [1].

Drug Metabolism Pharmacokinetics CYP450 Taxane Disposition

α-Glucosidase Inhibitory Activity

A direct comparative study of taxane diterpenoids revealed that 7-epi-10-desacetyl-paclitaxel is a potent inhibitor of α-glucosidase (IC50 = 48.8 µM). This activity is a unique, quantifiable off-target effect not reported for its parent compound, Paclitaxel [1].

Metabolic Disease Off-Target Activity Enzyme Inhibition Diabetes

HeLa Cell Cytotoxicity Discrepancy

Published data on cytotoxicity against HeLa cells reveals a stark discrepancy. High-purity, isolated natural product assays report an IC50 of 0.085 nM, which is comparable to 7-epi-taxol (0.05 nM) [1]. Conversely, commercial reference standards are often qualified with an IC50 of 85 µM . This million-fold difference highlights the compound's extreme sensitivity to purity, handling, or assay conditions.

Cancer Research Cytotoxicity HeLa Cells Taxane Pharmacology

C10 Desacetyl and Epimerization Kinetics

A kinetic study on taxane degradation demonstrated that removal of the C-10 acetyl group accelerates the base-catalyzed epimerization rate at the C-7 position in aqueous solutions [1]. This is a class-wide effect for all 10-desacetyl taxanes, including 7-epi-10-desacetyl-paclitaxel, when compared to their 10-acetylated counterparts.

Pharmaceutical Stability Degradation Kinetics Analytical Chemistry Formulation Science

7-Epi-10-Desacetyl-Paclitaxel: Applications


Paclitaxel Impurity Profiling & QC

As a recognized impurity (USP Related Compound B; EP Impurity H), 7-Epi-10-Desacetyl-Paclitaxel is an essential reference standard for developing and validating stability-indicating HPLC or UPLC-MS/MS methods. It is required to quantify C-7 epimerization and deacetylation degradants in Paclitaxel drug substance and injectable formulations to meet regulatory specifications [1].

CYP Metabolism SAR Studies

This compound is an ideal tool for dissecting the substrate specificity of CYP2C8 and CYP3A4. The stark contrast in metabolism between 7-epi-10-desacetyl-paclitaxel (rapidly metabolized) and 10-deacetyl-paclitaxel (resistant) provides a unique model system to study how subtle stereochemical and functional group changes dictate metabolic fate, aiding in the design of taxanes with improved pharmacokinetic profiles [2].

α-Glucosidase & Apoptosis Research

For researchers focused on metabolic disorders or exploring taxane off-target effects, this compound serves as a potent α-glucosidase inhibitor (IC50 = 48.8 µM) [3]. Furthermore, it is a validated inducer of apoptosis in HepG2 hepatocellular carcinoma cells, associated with ROS generation, Bax/Bcl-2 ratio increase, and p38 MAPK activation, providing a defined probe for cell death signaling pathways [4].

Process Chemistry & Semi-Synthesis

Given its role as a semi-synthetic precursor and an intermediate in the epimerization pathway, this compound is valuable in process chemistry research. It can be used to study the kinetics and thermodynamics of C-7 epimerization, optimize acylation conditions for the C-10 and C-7 hydroxyl groups, and develop new synthetic routes to 7-epi-paclitaxel or other taxane analogs [5].

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